molecular formula C10H11BrFNO B1522216 3-Bromo-5-fluoro-N-isopropylbenzamide CAS No. 1181538-97-5

3-Bromo-5-fluoro-N-isopropylbenzamide

Cat. No. B1522216
M. Wt: 260.1 g/mol
InChI Key: RFIKBWRPBXJMDY-UHFFFAOYSA-N
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Description

“3-Bromo-5-fluoro-N-isopropylbenzamide” is a chemical compound with the CAS Number: 1181538-97-5 . It has a molecular weight of 260.11 and its IUPAC name is 3-bromo-5-fluoro-N-isopropylbenzamide .


Molecular Structure Analysis

The InChI code for “3-Bromo-5-fluoro-N-isopropylbenzamide” is 1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14) . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis and Analytical Techniques

  • Halogen-rich Intermediates for Synthesis : Compounds containing halogens (e.g., bromine, fluorine) serve as valuable building blocks in medicinal chemistry, enabling the synthesis of complex molecules. For instance, halogenated pyridines have been used to create pentasubstituted pyridines with functionalities beneficial for further chemical manipulations (Wu et al., 2022).

  • Chiral Stationary Phases for Enantioseparation : Halogenated compounds, such as 3-fluoro-, 3-chloro-, and 3-bromo-5-methylphenylcarbamates, have been utilized as chiral stationary phases in high-performance liquid chromatography (HPLC), demonstrating their role in resolving racemic mixtures and understanding chiral discrimination mechanisms (Chankvetadze et al., 1997).

Chemical Reactions and Mechanisms

  • Bioorthogonal Chemistry for Controlled Release : The development of bioorthogonal reactions, such as the removal of isocyanopropyl groups, facilitates the controlled release of functional molecules in vivo. This strategy can be applied to release fluorophores or drugs, illustrating a method to modulate the activity of chemical compounds within biological systems (Tu et al., 2018).

Drug Synthesis and Evaluation

  • Synthesis of Sigma-2 Receptor Ligands : Brominated and fluorinated compounds have been synthesized for targeting the sigma-2 receptor, a biomarker upregulated in proliferating tumor cells. These compounds, including bromo and fluoro benzamides, show promise as PET radiotracers for imaging solid tumors, highlighting the role of halogenated compounds in developing diagnostic and therapeutic agents (Rowland et al., 2006).

Safety And Hazards

The compound is considered harmful by inhalation, in contact with skin, and if swallowed . More detailed safety information and MSDS can be found in the provided link .

properties

IUPAC Name

3-bromo-5-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIKBWRPBXJMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluoro-N-isopropylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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